(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyano group, a pyridine ring, and a trimethylphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves a multi-step process:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between a pyridine derivative and an appropriate aldehyde or ketone.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.
Addition of the Trimethylphenyl Group: The final step involves the coupling of the trimethylphenyl group to the enamide backbone, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide: Known for its unique combination of functional groups.
(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-dimethylphenyl)prop-2-enamide: Similar structure but with one less methyl group, affecting its reactivity and properties.
(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamine: An amine derivative with different chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyano group, pyridine ring, and trimethylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-2-cyano-3-pyridin-3-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-7-13(2)17(14(3)8-12)21-18(22)16(10-19)9-15-5-4-6-20-11-15/h4-9,11H,1-3H3,(H,21,22)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYKCRRRJCJALM-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CN=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CN=CC=C2)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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